Methacrylammonium hydrogen sulfate
Overview
Description
Methacrylammonium hydrogen sulfate is an organic compound with the formula CH₂=C(CH₃)C(O)NH₂. It is a colorless or white solid that serves as a monomer for the production of polymers and copolymers, some of which are used in hydrogels . This compound is also a precursor to methyl methacrylate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacrylammonium hydrogen sulfate is typically synthesized by reacting acetone cyanohydrin with concentrated sulphuric acid. This reaction occurs in two steps:
- Formation of α-hydroxyisobutyramide and its acidic sulphate from acetone cyanohydrin and sulphuric acid at 60 to 100°C.
- Conversion of the acidic sulphate to methacrylamide at 130 to 160°C .
Industrial Production Methods: The industrial production of methacrylamide sulphate follows the same synthetic route but on a larger scale. The process involves careful control of temperature and the molar ratio of sulphuric acid to acetone cyanohydrin to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methacrylammonium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: Methacrylamide can be oxidized to form methacrylic acid.
Reduction: Reduction of methacrylamide can yield methacrylamine.
Substitution: Methacrylamide can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Methacrylic acid.
Reduction: Methacrylamine.
Substitution: Various methacrylamide derivatives.
Scientific Research Applications
Methacrylammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the development of biomedical devices and materials.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
Methacrylammonium hydrogen sulfate exerts its effects through polymerization, where the double bond in the methacrylamide group reacts to form long polymer chains. This process involves free radical initiation, propagation, and termination steps. The molecular targets include various functional groups that can participate in the polymerization reaction .
Comparison with Similar Compounds
Methacrylic acid: Similar in structure but lacks the amide group.
Methyl methacrylate: A methyl ester derivative of methacrylic acid.
Acrylamide: Similar but lacks the methyl group on the double bond.
Uniqueness: Methacrylammonium hydrogen sulfate is unique due to its ability to form hydrogels and its role as a precursor to methyl methacrylate, which is widely used in the production of polymethyl methacrylate (PMMA) plastics .
Properties
CAS No. |
3351-73-3 |
---|---|
Molecular Formula |
C4H9NO5S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
2-methylprop-2-enamide;sulfuric acid |
InChI |
InChI=1S/C4H7NO.H2O4S/c1-3(2)4(5)6;1-5(2,3)4/h1H2,2H3,(H2,5,6);(H2,1,2,3,4) |
InChI Key |
NTQWADDNQQUGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N.OS(=O)(=O)O |
Related CAS |
3351-73-3 |
Origin of Product |
United States |
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